

4'-(tert-Butyl)propiophenone CAS number 71209-71-7 information

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Compound of Interest

Compound Name: 4'-(tert-Butyl)propiophenone

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4'-(tert-Butyl)propiophenone: A Technical Guide

CAS Number: 71209-71-7

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4'-(tert-Butyl)propiophenone** (CAS No. 71209-71-7), a substituted aromatic ketone. The document details its chemical and physical properties, outlines a general synthesis methodology, and presents available spectral data. Despite a thorough review of scientific literature, no significant biological activity or implication in signaling pathways has been reported for this specific compound to date. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting the current knowledge and identifying the clear gap in the biological evaluation of this molecule.

Chemical and Physical Properties

4'-(tert-Butyl)propiophenone is a clear, colorless to light orange liquid.^[1] Its fundamental properties are summarized in the table below, compiled from various chemical data sources.

| Property | Value | References |
|-------------------|---|------------|
| CAS Number | 71209-71-7 | [2] |
| Molecular Formula | C ₁₃ H ₁₈ O | [2][3] |
| Molecular Weight | 190.28 g/mol | [3] |
| IUPAC Name | 1-(4-tert-butylphenyl)propan-1-one | [2] |
| Synonyms | p-tert-Butylpropiophenone, 4-tert-Butylpropionylbenzene | [4] |
| Boiling Point | 162 °C / 5 mmHg | [4] |
| Density | 0.96 g/cm ³ | [5] |
| Refractive Index | 1.5160 - 1.5190 | [5] |
| Appearance | Clear, colorless to light orange liquid | [1] |
| LogP | 3.93 | [6] |

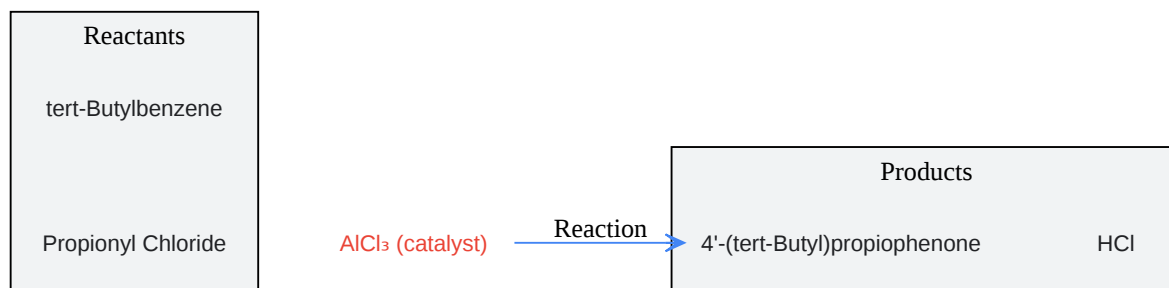
Synthesis

A detailed, peer-reviewed experimental protocol for the synthesis of **4'-(tert-Butyl)propiophenone** is not readily available in the public domain. However, its synthesis can be conceptually understood as a Friedel-Crafts acylation reaction.

General Experimental Protocol: Friedel-Crafts Acylation

The synthesis of **4'-(tert-Butyl)propiophenone** would typically involve the reaction of tert-butylbenzene with propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).

Reaction Scheme:



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Caption: General reaction scheme for the synthesis of **4'-(tert-Butyl)propiophenone**.

Methodology:

- **Reaction Setup:** A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture evolved HCl) is charged with a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) and anhydrous aluminum chloride.
- **Addition of Acylating Agent:** Propionyl chloride is added dropwise to the stirred suspension of aluminum chloride at a low temperature (typically 0-5 °C) to form the acylium ion complex.
- **Addition of Aromatic Substrate:** tert-Butylbenzene is then added dropwise to the reaction mixture, maintaining the low temperature.
- **Reaction Progression:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC).
- **Work-up:** The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid. The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and brine, and then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
- **Purification:** The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield **4'-(tert-Butyl)propiophenone**.

Note: This is a generalized procedure. The specific amounts of reagents, reaction times, and temperatures would need to be optimized for this particular synthesis.

Spectral Data

While spectral data for **4'-(tert-Butyl)propiophenone** is referenced in several databases, detailed, high-resolution spectra with peak assignments are not publicly available. The following tables summarize the expected spectral characteristics based on the compound's structure and data from similar compounds.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------|--------------|-------------|--|
| ~7.8 | d | 2H | Aromatic protons ortho to the carbonyl group |
| ~7.4 | d | 2H | Aromatic protons meta to the carbonyl group |
| ~2.9 | q | 2H | -CH ₂ - (methylene protons of the propyl group) |
| ~1.3 | s | 9H | -C(CH ₃) ₃ (tert-butyl protons) |
| ~1.1 | t | 3H | -CH ₃ (methyl protons of the propyl group) |

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|---|
| ~200 | C=O (carbonyl carbon) |
| ~155 | Aromatic C-C(CH ₃) ₃ |
| ~135 | Aromatic C-C=O |
| ~128 | Aromatic CH (ortho to carbonyl) |
| ~125 | Aromatic CH (meta to carbonyl) |
| ~35 | -C(CH ₃) ₃ (quaternary carbon of tert-butyl group) |
| ~31 | -CH ₂ - (methylene carbon of the propyl group) |
| ~31 | -C(CH ₃) ₃ (methyl carbons of tert-butyl group) |
| ~8 | -CH ₃ (methyl carbon of the propyl group) |

Infrared (IR) Spectroscopy

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|--|
| ~2960 | Strong | C-H stretch (aliphatic) |
| ~1680 | Strong | C=O stretch (aromatic ketone) |
| ~1600 | Medium | C=C stretch (aromatic ring) |
| ~1460 | Medium | C-H bend (aliphatic) |
| ~1270 | Medium | C-C stretch |
| ~830 | Strong | C-H bend (para-disubstituted aromatic) |

Mass Spectrometry

| m/z | Relative Intensity | Assignment |
|-----|--------------------|--|
| 190 | Moderate | $[M]^+$ (Molecular ion) |
| 175 | High | $[M - CH_3]^+$ |
| 161 | Base Peak | $[M - C_2H_5]^+$ (α -cleavage) |
| 146 | Moderate | $[M - C_2H_5 - CH_3]^+$ |
| 91 | Moderate | $[C_7H_7]^+$ (Tropylium ion) |
| 57 | High | $[C_4H_9]^+$ (tert-butyl cation) |

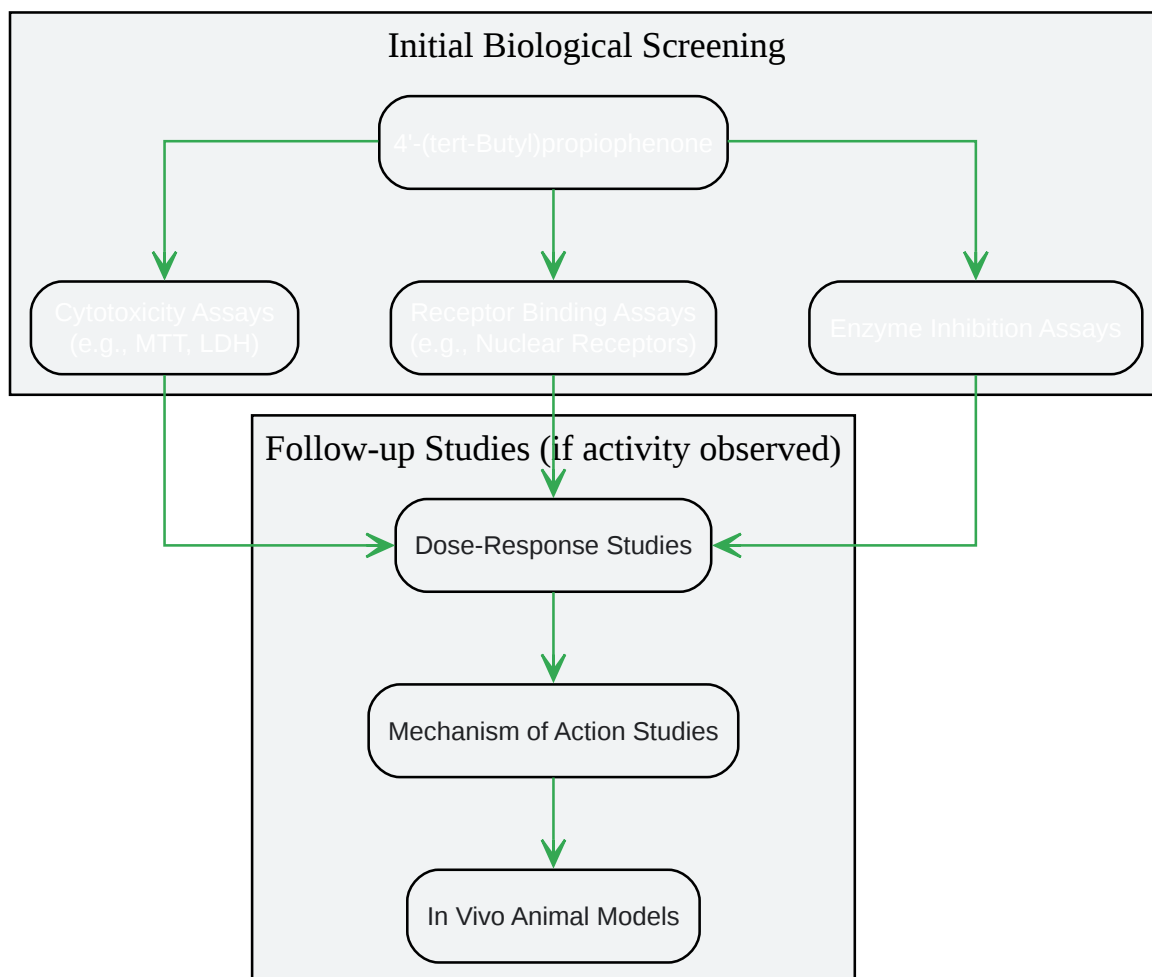
Biological Activity and Signaling Pathways

A comprehensive search of the scientific literature and toxicology databases did not yield any specific studies on the biological activity, mechanism of action, or involvement in signaling pathways for **4'-(tert-Butyl)propiophenone**.

While structurally related compounds, such as various tert-butylated phenols, have been investigated for their endocrine-disrupting properties and other biological effects, no such data is currently available for **4'-(tert-Butyl)propiophenone**.^{[1][7]} This represents a significant knowledge gap and an area for potential future research.

Experimental Workflows

Given the lack of biological studies, this section provides a conceptual workflow for the initial screening of **4'-(tert-Butyl)propiophenone** for potential biological activity.



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Caption: A conceptual workflow for the initial biological evaluation of **4'-(tert-Butyl)propiofenone**.

Conclusion

4'-(tert-Butyl)propiofenone is a well-characterized organic compound in terms of its physicochemical properties. Its synthesis via Friedel-Crafts acylation is a standard and predictable process in organic chemistry. However, a striking lack of information exists regarding its biological effects. For researchers and professionals in drug discovery and development, this compound represents an unexplored chemical entity. The absence of any reported biological activity, either beneficial or toxicological, makes it a blank slate for

investigation. Future studies are warranted to explore its potential interactions with biological systems, which could uncover novel pharmacological activities or toxicological profiles.

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